molecular formula C6F12 B162647 perfluoro(methylcyclopentane) CAS No. 1805-22-7

perfluoro(methylcyclopentane)

Cat. No. B162647
CAS RN: 1805-22-7
M. Wt: 300.04 g/mol
InChI Key: BCNXQFASJTYKDJ-UHFFFAOYSA-N
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Description

Perfluoro(methylcyclopentane) is a chemical compound with the empirical formula C6F12 . It has a molecular weight of 300.05 . It is a solid form and its CAS number is 1805-22-7 .


Molecular Structure Analysis

The molecular structure of perfluoro(methylcyclopentane) consists of a cyclopentane ring where all the hydrogen atoms have been replaced by fluorine atoms . The presence of fluorine atoms gives the compound its unique properties, as fluorine is the most electronegative element in the periodic table .


Physical And Chemical Properties Analysis

Perfluoro(methylcyclopentane) is a solid form . It has a molecular weight of 300.05 and a density of 1.68 g/cm^3 . It is chemically stable due to the strength of the carbon-fluorine bonds .

Scientific Research Applications

Chemical Reactions and Isomerization

Perfluoro(methylcyclopentane) and related compounds exhibit interesting chemical behaviors, particularly in isomerization reactions. Camaggi and Gozzo (1971) investigated the photochemical isomerisation derivatives of decafluorocyclohexene, leading to the production of perfluoro(methylcyclopentane) and other compounds. Their research highlights how these substances react with other chemicals, such as chlorine, and undergo transformations under different conditions (Camaggi & Gozzo, 1971).

Solvent Interactions in Biphasic Systems

In the field of solvent chemistry, perfluoro(methylcyclopentane) plays a crucial role. Gerig (2005) explored its use in "fluorous" biphasic systems, examining how it interacts with other solvent components. This research provides insights into the selective interactions of solvents with different phases, contributing significantly to our understanding of complex chemical systems (Gerig, 2005).

Pool Boiling in Fluorocarbon Liquids

Perfluoro(methylcyclopentane) is also researched in the context of pool boiling and heat dissipation. Emery and Kandlikar (2017) conducted studies on high-performance fluorocarbon liquids, including perfluoro(methylcyclopentane), to understand their efficiency in dissipating heat through boiling. Their work contributes to the development of efficient cooling systems using these liquids (Emery & Kandlikar, 2017).

Environmental Monitoring and Gas Transport

Perfluoro(methylcyclopentane) is proposed as a tracer for monitoring potential CO2 leakage in geological formations, given its detectability and stability. Zhong et al. (2014) investigated the transport of this compound in porous media, providing valuable insights into its application in environmental monitoring and CO2 leakage detection (Zhong et al., 2014).

Atmospheric Fate and Impact

Research on the atmospheric fate of perfluorinated compounds, including perfluoro(methylcyclopentane), is crucial for understanding their environmental impact. Ren et al. (2019) investigated the photolysis and atmospheric lifetime of perfluoro-2-methyl-3-pentanone, a compound related to perfluoro(methylcyclopentane), assessing its potential as a greenhouse gas (Ren et al., 2019).

Safety And Hazards

Perfluoro(methylcyclopentane) is classified as Acute toxicity - Category 4, Oral . It is harmful if swallowed . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water . If inhaled, it is advised to move the victim into fresh air .

Future Directions

Perfluoro compounds are of increasing regulatory concern due to their ubiquity and potential environmental impact . Future research will likely focus on developing sustainable alternatives for removing perfluoro compounds from contaminated environments . Additionally, the introduction of new regulations may lead to the development of new perfluoro compounds with reduced environmental impact .

properties

IUPAC Name

1,1,2,2,3,3,4,4,5-nonafluoro-5-(trifluoromethyl)cyclopentane
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InChI

InChI=1S/C6F12/c7-1(6(16,17)18)2(8,9)4(12,13)5(14,15)3(1,10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNXQFASJTYKDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7061982
Record name Perfluoromethylcyclopentane
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Molecular Weight

300.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Perfluoromethylcyclopentane
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Product Name

Perfluoromethylcyclopentane

CAS RN

1805-22-7
Record name Perfluoromethylcyclopentane
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Record name Perfluoromethylcyclopentane
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Record name Cyclopentane, 1,1,2,2,3,3,4,4,5-nonafluoro-5-(trifluoromethyl)-
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Record name Perfluoromethylcyclopentane
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Record name Nonafluoro(trifluoromethyl)cyclopentane
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Record name PERFLUOROMETHYLCYCLOPENTANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
perfluoro(methylcyclopentane)

Citations

For This Compound
41
Citations
T Abe, H Baba, E Hayashi, S Nagase - Journal of Fluorine Chemistry, 1983 - Elsevier
A new synthetic method for making perfluorobicyclic and perfluoromonospiro ethers by fluorinating the cycloalkyl-substituted carboxylic acid electrochemically is presented. Novel …
Number of citations: 21 www.sciencedirect.com
Y Inoue, S Nagase, K Kodaira, H Baba… - Bulletin of the Chemical …, 1973 - journal.csj.jp
The electrochemical fluorination of several aromatic compounds (benzene, fluorobenzene, chlorobenzene, m-dichlorobenzene, anisole, o-chloroanisole, thiophenol, p-chlorothiophenol…
Number of citations: 11 www.journal.csj.jp
TA Kestner - Journal of fluorine chemistry, 1987 - Elsevier
The complete qualitative and quantitative chemical characterization of a complex, commercial grade sample of ‘perfluorohexanes’ has been accomplished with the use of a single …
Number of citations: 11 www.sciencedirect.com
KI Assaf, WM Nau - Supramolecular Chemistry, 2014 - Taylor & Francis
We report the formation of strong inclusion complexes between the macrocyclic host cucurbit[7]uril (CB7) and more than 20 perfluorinated compounds (PFCs) in aqueous solution. The …
Number of citations: 52 www.tandfonline.com
M Yonekura, S Nagase, H Baba, K Kodaira… - Bulletin of the Chemical …, 1976 - journal.csj.jp
The electrochemical fluorination of benzenes containing one or two trifluoromethyl groups has been carried out. They afforded perfluorocyclohexane derivatives with the trifluoromethyl …
Number of citations: 18 www.journal.csj.jp
L Ghaoui, E Dessai, WE Wentworth, S Weisner… - Chromatographia, 1985 - Springer
Many of the isomers of fluorocarbons have boiling points which are less than one degree different. Thus it is necessary to use some other basis for their separation on a …
Number of citations: 13 link.springer.com
WM Loss, RN Dietz - 1990 - osti.gov
… PFT tagging of the stator bar assembly was accomplished by introducing nitrogen containing 300 ppm of the perfluorocarbon gas PMCP (perfluoro-methylcyclopentane). Because of the …
Number of citations: 1 www.osti.gov
IG Zenkevich, TL Ivanova, AN Zigel' - Journal of Analytical Chemistry, 2003 - Springer
The volatile products of the thermal degradation of a tetrafluoroethylene and perfluoro(propyl vinyl ether) were identified based on a priori chemical information on the nature of samples …
Number of citations: 2 link.springer.com
RE Banks, M Bridge, R Fields… - Journal of the Chemical …, 1971 - pubs.rsc.org
2,3,4,5,5,6-Hexafluorotricyclo[5,2,1,02, 6]deca-3,8-diene combines with phenyl azide at room temperature to yield a mixture of the triazolines 2,3,4,5,5,6-hexafluoro-9-phenyl-9,10,11-…
Number of citations: 3 pubs.rsc.org
WM Loss, RN Dietz - 1991 - osti.gov
… to 200 psi with nitrogen containing the tracer PMCP (perfluoro-methylcyclopentane). … to 200 psi with nitrogen containing the first tracer, namely PMCP (perfluoro-methylcyclopentane). …
Number of citations: 1 www.osti.gov

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